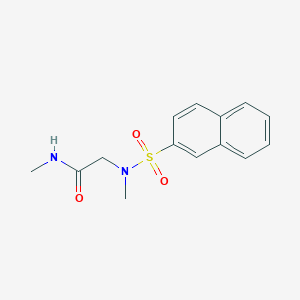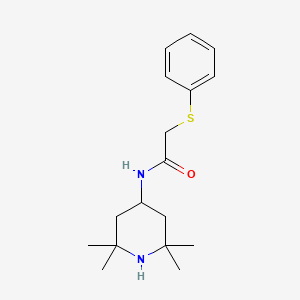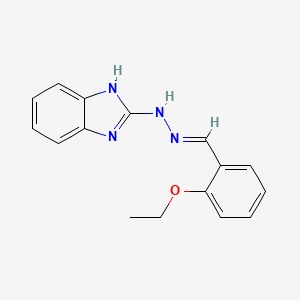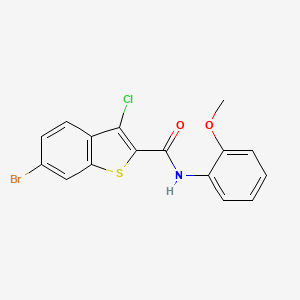![molecular formula C14H14N2O2S B5751994 (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-METHYLBENZOATE](/img/structure/B5751994.png)
(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-METHYLBENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-METHYLBENZOATE is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-METHYLBENZOATE, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiophene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Aplicaciones Científicas De Investigación
Chemistry
Thiophene derivatives are widely used in organic synthesis as building blocks for more complex molecules. They are also used as ligands in coordination chemistry and as intermediates in the synthesis of pharmaceuticals .
Biology
In biological research, thiophene derivatives are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents. Their ability to interact with biological targets makes them valuable in drug discovery and development .
Medicine
Thiophene-based compounds have been developed as drugs for various medical conditions. For example, suprofen is a nonsteroidal anti-inflammatory drug, and articaine is a dental anesthetic .
Industry
In the industrial sector, thiophene derivatives are used as corrosion inhibitors, organic semiconductors, and components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mecanismo De Acción
The mechanism of action of (Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. Thiophene derivatives can bind to enzymes, receptors, and other proteins, modulating their activity. The exact mechanism depends on the specific biological target and the nature of the thiophene derivative .
Comparación Con Compuestos Similares
Similar Compounds
Suprofen: A 2-substituted thiophene framework used as a nonsteroidal anti-inflammatory drug.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-METHYLBENZOATE is unique due to its specific structure, which combines a thiophene ring with an amino and benzoate group. This unique structure may confer distinct biological activities and chemical properties compared to other thiophene derivatives.
Propiedades
IUPAC Name |
[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10-5-2-3-7-12(10)14(17)18-16-13(15)9-11-6-4-8-19-11/h2-8H,9H2,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZQAGRTXJPCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)ON=C(CC2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)O/N=C(/CC2=CC=CS2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816332 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-chlorophenyl)methylsulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5751912.png)


![1-[4-(4-BROMOBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE](/img/structure/B5751933.png)
![N-ethyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5751937.png)

![N-{4-[(4-ethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B5751940.png)

![4-[(2,5-dimethoxyphenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5751956.png)

![N-[4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenyl]acetamide](/img/structure/B5751985.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5751997.png)

![N'-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]acetohydrazide](/img/structure/B5752015.png)
